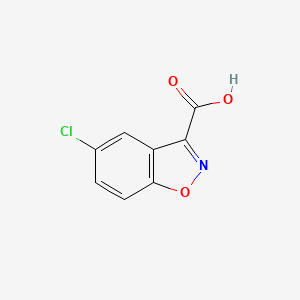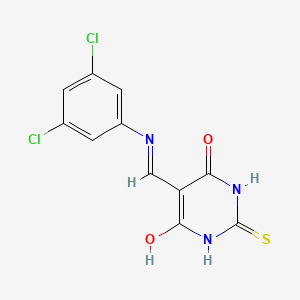
Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to this molecule typically involves multi-step chemical processes, including Claisen Schmidt condensation, cyclization, and Mannich reactions. For example, Kumar et al. (2017) describe the synthesis of a novel series of compounds where 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones, derived from 2-acetylfuran, undergo cyclization and subsequent Mannich reaction to produce desired products (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of furan and piperazine rings, which contribute to their chemical reactivity and biological activity. X-ray diffraction analysis is a common method used to determine the precise molecular and crystal structures, elucidating the conformational flexibility and the role of hydrogen bonds in molecular packing (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including decyclization reactions with secondary amines to give N,N′-disubstituted piperazine derivatives (Vasileva et al., 2018). Such reactivity is central to modifying the chemical structure for potential enhancements in pharmacological profiles.
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, play a crucial role in the pharmacokinetics and pharmacodynamics of these compounds. Techniques like crystallography reports and Hirshfeld surface analysis offer insights into the molecular packing, crystal structure, and intermolecular interactions, which are critical for understanding the bioavailability and drug-like properties of these molecules.
Chemical Properties Analysis
The chemical properties, including reactivity towards various functional group modifications and the ability to form complexes with metals, are essential for the pharmacological activity of these compounds. Studies have shown that modifications in the piperazine ring or the incorporation of substituents can significantly alter their chemical and biological properties, enabling the development of compounds with enhanced activity or reduced toxicity.
References
Wissenschaftliche Forschungsanwendungen
Analytical and Spectral Studies
Furan ring-containing compounds, such as the one , are of significant interest due to their unique chemical properties and potential applications in developing new materials and biological agents. An analytical and spectral study highlighted the synthesis and characterization of furan-containing organic ligands and their metal complexes, demonstrating diverse antimicrobial activities against human pathogenic bacteria. This research underpins the potential of furan derivatives in creating compounds with significant biological activities (Patel, 2020).
Pharmacological Evaluations
Pharmacological evaluations of novel derivatives incorporating furan and piperazine units have revealed their potential in treating various conditions. For instance, a series of compounds showed significant antidepressant and antianxiety activities, indicating the therapeutic potential of such derivatives in neuropsychiatric disorders (Kumar et al., 2017).
Antimicrobial and Antituberculosis Activities
Research on piperazine derivatives has identified compounds with promising antimicrobial and antituberculosis activities. A study on thiazole-aminopiperidine hybrids discovered novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the application of these derivatives in addressing infectious diseases (Jeankumar et al., 2013).
Antioxidant Properties for Polymeric Materials
The incorporation of hindered-phenol-containing amine moieties, analogous to the structural features of the queried compound, into polypropylene copolymers, has been explored for enhancing their thermooxidative stability. This research signifies the compound's potential utility in improving the durability of polymeric materials (Desai et al., 2004).
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve exploring its synthesis, characterizing its structure and properties, investigating its reactivity, and studying its potential biological activity . Such research could contribute to fields such as medicinal chemistry, materials science, and environmental science .
Eigenschaften
IUPAC Name |
ethyl 4-[[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]-(4-methylsulfanylphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5S/c1-4-33-26(32)28-13-11-27(12-14-28)24(19-7-9-21(35-3)10-8-19)23-22(30)16-18(2)29(25(23)31)17-20-6-5-15-34-20/h5-10,15-16,24,30H,4,11-14,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXACKGCNONUZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)SC)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid](/img/structure/B2496183.png)
![(R)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2496184.png)
![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496185.png)

![1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2496187.png)
![6-chloro-N-[2-(3-chlorophenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2496188.png)
![N-(cyanomethyl)-N-cyclopropyl-4-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2496189.png)


![2-Methylsulfanyl-N-[[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2496197.png)

![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2496199.png)

![1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2496204.png)